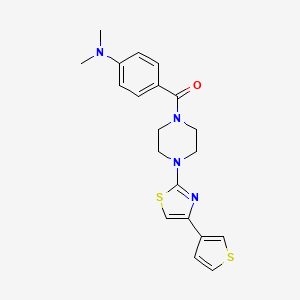![molecular formula C17H10F6N4 B2550449 benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone CAS No. 338962-12-2](/img/structure/B2550449.png)
benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone is a useful research compound. Its molecular formula is C17H10F6N4 and its molecular weight is 384.285. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Potential Biological Activities
A study focused on the synthesis of novel quinoline-3-carbaldehyde hydrazones and their in vitro cytotoxic properties against human tumor cell lines. The research demonstrated that compounds with a benzotriazole moiety exhibited pronounced cancer cell growth inhibitory effects, suggesting their potential as anticancer agents. This highlights the role of hydrazone derivatives in the development of new therapeutic molecules (Martyna Korcz, F. Sa̧czewski, P. Bednarski, A. Kornicka, 2018).
DNA Binding Studies
Another research explored the synthesis of novel heterocyclic substituted quinoline Schiff bases and their interaction with calf thymus-DNA (CT-DNA). The study provided insights into the binding constant and mechanism, showing significant antibacterial and antifungal activities of the synthesized derivatives (D. S. Lamani, K. Venugopala Reddy, H. Bhojya Naik, A. Savyasachi, H. Naik, 2008).
Fluorescent Sensor Development
The development of a highly selective fluorescent sensor for fluoride is another application area. The sensor, based on a hydrazone derivative, operates through an excited-state intermolecular proton transfer (ESPT) mechanism, showcasing the utility of hydrazone compounds in creating selective sensors for environmental and biological monitoring (Yong-gang Zhao, Bing-guang Zhang, C. Duan, Zhihua Lin, Q. Meng, 2006).
Catalysis
Research on size-selective Lewis acid catalysis in a microporous metal-organic framework with exposed Mn2+ coordination sites provides insight into the catalytic applications of aldehydes and ketones, including those related to benzenecarbaldehyde derivatives. This study underscores the potential of hydrazone compounds in facilitating chemical transformations through catalysis (S. Horike, M. Dincǎ, K. Tamaki, J. Long, 2008).
Interaction with Biological Macromolecules
The fluorescence and probe properties of benzo[b][1,8]naphthyridines, including their interactions with human serum albumin (HSA) and bovine serum albumin (BSA), were investigated. These studies highlight the applications of hydrazone derivatives in studying the microenvironments within proteins and other biological systems, demonstrating their utility as fluorescent probes (D. P. Shelar, Ramhari V. Rote, S. Patil, M. Jachak, 2012).
特性
IUPAC Name |
N-[(E)-benzylideneamino]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N4/c18-16(19,20)12-8-13(17(21,22)23)25-15-11(12)6-7-14(26-15)27-24-9-10-4-2-1-3-5-10/h1-9H,(H,25,26,27)/b24-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZSCNXGVLAKSA-PGGKNCGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
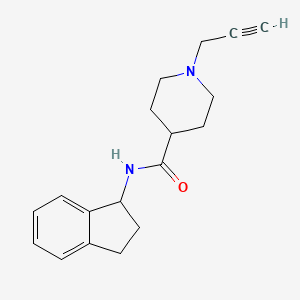

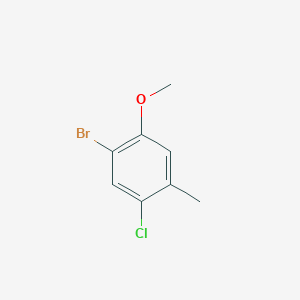
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2550374.png)
![3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methoxyphenyl)urea](/img/structure/B2550375.png)
![5-{[(4,6-Dimethoxypyrimidin-5-yl)methyl]amino}-2-methoxyphenol](/img/structure/B2550376.png)

![5-Bromo-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2550378.png)
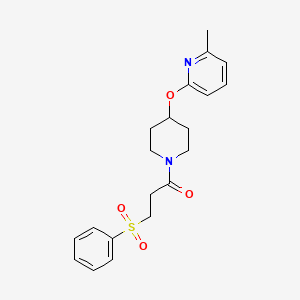
![3-tert-butyl-1-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B2550380.png)
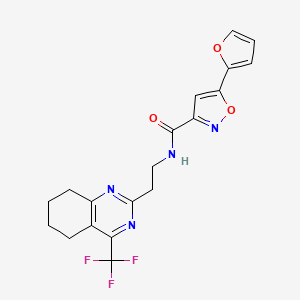
![N-[2-(2-chlorobenzoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]-4-methylbenzamide](/img/structure/B2550385.png)
